molecular formula C8H17NO2 B2586205 (6R)-6-(Methoxymethyl)-2,2-dimethylmorpholine CAS No. 2375250-51-2

(6R)-6-(Methoxymethyl)-2,2-dimethylmorpholine

Cat. No.: B2586205
CAS No.: 2375250-51-2
M. Wt: 159.229
InChI Key: MVQWSVQLLPTBPV-SSDOTTSWSA-N
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Description

(6R)-6-(Methoxymethyl)-2,2-dimethylmorpholine is a chemical compound characterized by its morpholine ring structure substituted with a methoxymethyl group at the 6th position and two methyl groups at the 2nd position

Scientific Research Applications

(6R)-6-(Methoxymethyl)-2,2-dimethylmorpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-6-(Methoxymethyl)-2,2-dimethylmorpholine typically involves the reaction of morpholine derivatives with methoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(6R)-6-(Methoxymethyl)-2,2-dimethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of (6R)-6-(Methoxymethyl)-2,2-dimethylmorpholine involves its interaction with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include modulation of enzyme activity or receptor binding, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • (6R)-6-(Hydroxymethyl)-2,2-dimethylmorpholine
  • (6R)-6-(Ethoxymethyl)-2,2-dimethylmorpholine
  • (6R)-6-(Methoxymethyl)-2,2-dimethylpiperidine

Uniqueness

(6R)-6-(Methoxymethyl)-2,2-dimethylmorpholine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(6R)-6-(methoxymethyl)-2,2-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-8(2)6-9-4-7(11-8)5-10-3/h7,9H,4-6H2,1-3H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQWSVQLLPTBPV-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC(O1)COC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CNC[C@@H](O1)COC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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